molecular formula C17H17FN2O2 B5072230 N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide

N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide

Cat. No.: B5072230
M. Wt: 300.33 g/mol
InChI Key: BJRRRWPOIZXDHD-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of Mefenamic Acid . Mefenamic Acid is a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions. For instance, the synthesis of related compounds like N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives achieved high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives.


Molecular Structure Analysis

The molecular structure of related benzamide compounds typically features certain characteristic conformational arrangements. For example, the crystal structure of N-(2,6-Dimethylphenyl)benzamide shows the central –NHCO– bridging unit being tilted at significant angles to the benzoyl ring, indicating a near orthogonal orientation of the benzoyl and aniline rings.


Chemical Reactions Analysis

These compounds are often involved in various chemical reactions due to their active functional groups. The metabolism and disposition of similar compounds have been extensively studied, indicating significant transformations and interactions within biological systems.

Mechanism of Action

The action mechanism of Mefenamic Acid, a similar compound, is the inhibition of COX (cyclooxygenase enzymes) which are required for prostaglandins production .

Properties

IUPAC Name

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-4-3-5-15(12(11)2)20-16(21)10-19-17(22)13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRRRWPOIZXDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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